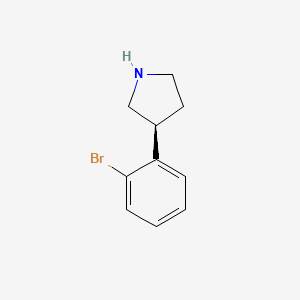

(S)-3-(2-Bromophenyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12BrN |

|---|---|

Molecular Weight |

226.11 g/mol |

IUPAC Name |

(3S)-3-(2-bromophenyl)pyrrolidine |

InChI |

InChI=1S/C10H12BrN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2/t8-/m1/s1 |

InChI Key |

UDPMAKWIVUVLMO-MRVPVSSYSA-N |

Isomeric SMILES |

C1CNC[C@@H]1C2=CC=CC=C2Br |

Canonical SMILES |

C1CNCC1C2=CC=CC=C2Br |

Origin of Product |

United States |

Derivatization and Functionalization of S 3 2 Bromophenyl Pyrrolidine

Modifications at the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the pyrrolidine ring is a primary site for derivatization, readily undergoing reactions to introduce a variety of substituents.

N-Alkylation and N-Acylation Reactions

N-alkylation introduces alkyl groups onto the pyrrolidine nitrogen. This can be achieved through reactions with alkyl halides in the presence of a base. For instance, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides using potassium carbonate in dimethylformamide (DMF) exemplifies a regioselective N-alkylation process. organic-chemistry.org While this specific example is on a different heterocyclic system, the general principle of using an alkyl halide and a base is applicable to the pyrrolidine nitrogen of (S)-3-(2-Bromophenyl)pyrrolidine.

N-acylation involves the introduction of an acyl group to the nitrogen atom, typically through reaction with an acyl chloride or an acid anhydride. sciforum.net These reactions are fundamental in modifying the electronic and steric properties of the pyrrolidine moiety. The acylation of alkylidenepyrrolidines with various reagents like isocyanates and isothiocyanates has been studied, generally favoring C-acylation, though N-acylation can also occur depending on the substrate and reagents. researchgate.net

A summary of representative N-alkylation and N-acylation reactions is presented below:

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl pyrrolidine |

Formation of N-Substituted Pyrrolidine Carboxamides

The synthesis of N-substituted pyrrolidine carboxamides represents a significant area of derivatization. These compounds can be prepared by coupling the pyrrolidine nitrogen with a carboxylic acid or its activated derivative. A common method involves the reaction of pyrrolidine-2-carbonyl chloride with substituted anilines to yield N-(substituted phenyl) pyrrolidine-2-carboxamides. rroij.comresearchgate.net This approach has been utilized to synthesize series of derivatives for biological evaluation. rroij.comresearchgate.net

Furthermore, more complex carboxamide derivatives can be synthesized. For example, new sulphonamide pyrrolidine carboxamide derivatives have been prepared and evaluated for their biological activities. nih.govplos.org These syntheses often involve multi-step sequences to build the desired molecular complexity.

Transformations Involving the Bromophenyl Group

The 2-bromophenyl substituent provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, greatly expanding the structural diversity of derivatives.

Cross-Coupling Reactions for Aryl-Aryl or Aryl-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the bromophenyl group. jocpr.com The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method for forming aryl-aryl bonds. libretexts.orgnih.gov In the context of this compound, the bromo substituent can be coupled with various aryl or heteroaryl boronic acids to introduce new aromatic systems. nih.govnih.govresearchgate.net The choice of palladium catalyst and ligands, such as phosphines, is crucial for achieving high efficiency. libretexts.orgnih.gov

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction allows for the introduction of a wide range of amino groups in place of the bromine atom on the phenyl ring. chemspider.comresearchgate.net The development of specialized ligands has significantly broadened the scope of this reaction, making it applicable to a variety of amine coupling partners under milder conditions. wikipedia.org

Below is a table summarizing these cross-coupling reactions:

| Reaction Name | Coupling Partners | Bond Formed | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid + Aryl/Vinyl Halide | C-C | Palladium catalyst (e.g., Pd(dppf)Cl₂) |

Directed Ortho-Metalation and Electrophilic Quenching Strategies

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings. wikipedia.org A directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the ortho position, creating a highly reactive aryllithium intermediate. wikipedia.orgorganic-chemistry.orgharvard.edu This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. organic-chemistry.orgbaranlab.org While the pyrrolidine ring itself is not a classical DMG, modifications to the molecule could introduce such a group, or the existing nitrogen could potentially direct metalation under specific conditions. This strategy allows for precise functionalization adjacent to the directing group. wikipedia.orguwindsor.ca The choice of base and solvent is critical for the success of these reactions. uwindsor.ca

Elaboration at Other Positions of the Pyrrolidine Ring

While the nitrogen and the bromophenyl group are the most common sites for derivatization, functionalization at other positions of the pyrrolidine ring can lead to novel and complex structures. rsc.org For instance, methods for the α-functionalization of pyrrolidines have been developed, allowing for the introduction of aryl groups at the C2 or C5 positions. rsc.orgrsc.org One approach involves the reaction of pyrrolidine with a quinone monoacetal to form an iminium ion, which is then trapped by an aromatic nucleophile. rsc.org

Additionally, multi-component reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles, can be used to construct highly substituted spiropyrrolidine scaffolds. nih.gov These reactions offer a high degree of complexity generation in a single step. The functionalization of the pyrrolidine ring can also be achieved through ring contraction or deformylative functionalization of related piperidine (B6355638) derivatives, although this represents a more indirect approach. researchgate.net

Stereoselective Functionalization of C2 and C5 Positions

The selective introduction of substituents at the C2 and C5 positions of the pyrrolidine ring is a powerful strategy for creating structural diversity and fine-tuning the pharmacological properties of the resulting molecules. In the context of this compound, the inherent chirality of the C3 position can exert significant stereochemical control over subsequent functionalization reactions at the adjacent C2 and C5 positions.

Recent research has highlighted the utility of palladium-catalyzed C(sp³)–H activation as a means to achieve site-selective and stereoselective functionalization of pyrrolidine derivatives. While specific examples detailing the C2/C5 functionalization of this compound are not extensively documented, general methodologies developed for 3-arylpyrrolidines provide a clear blueprint for potential applications. These methods often rely on the use of a directing group, typically attached to the pyrrolidine nitrogen, to guide the transition metal catalyst to the desired C–H bond. The stereochemical outcome of these reactions is influenced by the existing stereocenter at C3, which directs the incoming substituent to a specific face of the pyrrolidine ring to minimize steric interactions.

For instance, the diastereoselective synthesis of 2,5-disubstituted 3-hydroxypyrrolidines has been achieved through radical cyclization, demonstrating the feasibility of controlling stereochemistry at multiple centers within the pyrrolidine ring. rsc.orgcapes.gov.br Such strategies could potentially be adapted for this compound, where the 2-bromophenyl group can be further modified post-cyclization.

Interactive Table: Representative Methods for Stereoselective Functionalization of Pyrrolidines

| Entry | Pyrrolidine Substrate | Reaction Type | Reagents and Conditions | Product | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| 1 | N-Boc-pyrrolidine | α-Arylation | 1. s-BuLi, (-)-sparteine, Et₂O, -78 °C; 2. ZnCl₂; 3. ArBr, Pd(OAc)₂, t-Bu₃P·HBF₄ | (S)-N-Boc-2-arylpyrrolidine | up to 98% ee |

| 2 | N-Sulfonyl-3-aryl-pyrrolidine | C-H Alkenylation | Rh₂(esp)₂, Ar-diazoacetate | 2-Alkenyl-5-substituted-pyrrolidine | >20:1 d.r. |

Synthesis of Spirocyclic Pyrrolidine Systems

Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered considerable interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. This compound serves as a valuable precursor for the construction of spirocyclic pyrrolidine systems, where the C3 position of the pyrrolidine ring becomes the spiro center.

A prominent and highly effective method for the synthesis of spiro-pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. researchgate.netnih.govrsc.orgrsc.orgnih.govmdpi.org In a typical approach, an azomethine ylide is generated in situ from the condensation of an α-amino acid or ester with an aldehyde or ketone. This reactive intermediate then undergoes a [3+2] cycloaddition with a suitable dipolarophile to furnish the spirocyclic pyrrolidine core. The stereochemistry of the newly formed stereocenters in the cycloadduct is often controlled by the geometry of the azomethine ylide and the nature of the catalyst or reaction conditions.

The synthesis of complex spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeletons has been achieved through a multicomponent 1,3-dipolar cycloaddition reaction. researchgate.net This strategy highlights the efficiency of building molecular complexity in a single step. While not explicitly starting from this compound, the methodology is broadly applicable to primary amines, suggesting its potential for creating novel spirocyclic systems from this chiral building block.

Another powerful approach involves the intramolecular Heck reaction. chim.itrsc.orgprinceton.edusciencepublishinggroup.comresearchgate.net For instance, an appropriately N-functionalized derivative of this compound, such as an N-allyl derivative, could undergo an intramolecular palladium-catalyzed cyclization. The palladium catalyst would oxidatively add to the C-Br bond of the 2-bromophenyl group, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to forge the spirocyclic ring system. The stereochemical outcome of such a cyclization would be influenced by the conformation of the transition state, which is in turn dictated by the existing stereocenter at C3.

Interactive Table: Synthesis of Spirocyclic Pyrrolidines

| Entry | Pyrrolidine Precursor | Reaction Type | Key Reagents | Spirocyclic Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Primary Amine, Maleimide, Aldehyde | Multicomponent 1,3-Dipolar Cycloaddition | Toluene, 120 °C | Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} | 88 |

| 2 | Isatin, Sarcosine, Dipolarophile | 1,3-Dipolar Cycloaddition | Heat | Spiro[indoline-3,2'-pyrrolidine] | Good to Excellent |

Spectroscopic and Analytical Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including (S)-3-(2-Bromophenyl)pyrrolidine. hyphadiscovery.comresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental one-dimensional techniques that provide initial and crucial structural information. rsc.orgrsc.org

¹H NMR: The ¹H NMR spectrum of this compound displays distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these signals are influenced by the electronic environment of the protons. For instance, the aromatic protons on the bromophenyl ring typically resonate in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons on the pyrrolidine (B122466) ring appear at higher field strengths. The integration of these signals provides the ratio of protons in each unique environment, and the splitting patterns (multiplicity) reveal information about neighboring protons (spin-spin coupling).

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., aromatic, aliphatic) and its bonding environment. For this compound, characteristic signals would be observed for the carbons of the bromophenyl ring and the pyrrolidine ring.

Table 1: Representative ¹H and ¹³C NMR Data for Phenylpyrrolidine Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 120 - 140 |

| Pyrrolidine CH₂ | 1.5 - 4.0 | 25 - 60 |

| Pyrrolidine CH | 3.0 - 4.5 | 40 - 70 |

| Pyrrolidine NH | 1.5 - 3.0 | - |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented is a general representation for similar structures.

Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei, providing a more detailed picture of the molecular structure. sdsu.eduprinceton.eduslideshare.netomicsonline.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of protons within the pyrrolidine ring and help in assigning the signals of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduresearchgate.net This allows for the unambiguous assignment of proton and carbon signals for each CHn group in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a crucial technique for determining the stereochemistry of a molecule by identifying protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.netresearchgate.net For this compound, NOESY can help confirm the relative orientation of substituents on the pyrrolidine ring.

Table 2: Application of 2D NMR Techniques for this compound

| Technique | Information Obtained |

| COSY | ¹H-¹H correlations, confirming proton connectivity within the pyrrolidine ring. |

| HSQC | ¹H-¹³C one-bond correlations, assigning protonated carbons. |

| HMBC | ¹H-¹³C long-range correlations, confirming the connection between the pyrrolidine and bromophenyl rings. |

| NOESY | Through-space ¹H-¹H correlations, providing information on the 3D structure and stereochemistry. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, with a molecular formula of C₁₀H₁₂BrN, the expected monoisotopic mass is approximately 225.0153 Da. uni.luuni.lu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule. nih.gov The fragmentation pattern observed in the mass spectrum can provide further structural information, as the molecule breaks apart in predictable ways upon ionization. nist.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. scilit.comcore.ac.ukresearchgate.net These vibrations are characteristic of specific functional groups present in the molecule. libretexts.orgresearchgate.netcore.ac.uk

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the N-H bond in the pyrrolidine ring (typically a medium intensity peak around 3300-3500 cm⁻¹), C-H bonds of the aromatic and aliphatic parts (around 2850-3100 cm⁻¹), and C-C bonds within the aromatic ring (around 1450-1600 cm⁻¹). The C-Br stretching vibration would appear in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy can also be used to identify these functional groups. sapub.orgimperial.ac.ukresearchgate.net While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. This often results in different relative intensities of the vibrational bands compared to the IR spectrum, providing complementary information.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| N-H stretch (pyrrolidine) | 3300 - 3500 | IR, Raman |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C stretch | 1450 - 1600 | IR, Raman |

| C-N stretch | 1020 - 1250 | IR, Raman |

| C-Br stretch | 500 - 600 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net If a suitable single crystal of this compound or a salt thereof can be obtained, X-ray diffraction analysis can provide definitive information about its solid-state structure, including bond lengths, bond angles, and the absolute stereochemistry of the chiral center. nih.gov This method offers an unambiguous confirmation of the molecule's three-dimensional architecture.

Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess Determination

Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is the primary method for determining the enantiomeric excess (e.e.) of a chiral compound. uma.esnih.govsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. springernature.comresearchgate.net By comparing the retention times and peak areas of the enantiomers in the sample to those of a standard, the enantiomeric purity of this compound can be accurately quantified. tsijournals.comnih.govasianpubs.org

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties, including equilibrium geometries, conformational energies, electronic structures, and the transition states of chemical reactions.

DFT calculations are crucial for determining the most stable three-dimensional arrangements (conformations) of a molecule. For cyclic structures like the pyrrolidine (B122466) ring in (S)-3-(2-Bromophenyl)pyrrolidine, DFT can accurately predict the puckering of the ring and the orientation of its substituents. For instance, in a related crystal structure analysis of a compound containing a pyrrolidine ring, the ring was found to adopt a distorted envelope configuration. nih.gov This type of detailed conformational information is fundamental to understanding how the molecule interacts with other molecules, such as biological receptors or catalysts.

Beyond structure, DFT is used to calculate key electronic properties that govern a molecule's reactivity. researchgate.net These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The MEP map, for example, visualizes the electron-rich and electron-poor regions of a molecule, indicating likely sites for electrophilic or nucleophilic attack.

Table 1: Predicted Physicochemical and Electronic Properties (Note: This table is illustrative of typical data obtained from DFT and computational models. Specific values for this compound require dedicated calculations.)

| Property | Predicted Value/Descriptor | Significance |

|---|---|---|

| Molecular Formula | C10H12BrN | Defines the elemental composition. uni.lu |

| Monoisotopic Mass | 225.0153 Da | Precise mass used in mass spectrometry. uni.lu |

| XlogP (Predicted) | 2.4 | Indicates lipophilicity, affecting solubility and membrane permeability. uni.lu |

| HOMO-LUMO Gap | Typically 4-6 eV | Relates to electronic excitability and chemical stability. |

| Dipole Moment | Calculable | Measures molecular polarity, influencing intermolecular forces. |

DFT calculations are instrumental in mapping the energy landscape of a chemical reaction, allowing for the detailed study of its mechanism. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The calculated activation energy—the energy difference between the reactants and the transition state—determines the reaction rate.

While specific studies on this compound are not prevalent, research on the synthesis of related pyrrolidine and pyrrolidinedione derivatives showcases the power of this approach. For example, a quantum chemical study of a one-pot synthesis of pyrrolidinedione derivatives from coumarin (B35378) and nitromethane (B149229) detailed each stage of the reaction, including Michael addition, a Nef-type rearrangement, and cyclization. researchgate.netrsc.org The study calculated the energy barriers for each step, identifying the rate-determining stages of the process. researchgate.netrsc.org In one pathway, the energy barrier for the initial deprotonated nitromethane addition to coumarin was found to be 21.7 kJ mol⁻¹, whereas a subsequent proton transfer step had a much higher barrier of 197.8 kJ mol⁻¹. rsc.org Such analyses are critical for optimizing reaction conditions to improve yield and efficiency.

Further studies on reactions involving pyrroles have shown that computational analysis can uncover complex mechanistic details, such as post-transition state bifurcations, where a single transition state leads to two different intermediates, with the product ratio being controlled by reaction dynamics rather than just the lowest energy path. pku.edu.cn

Table 2: Example Activation Energies (ΔG‡) in Pyrrolidine Synthesis Reactions from Computational Studies (Note: These data are from reactions forming related heterocyclic structures and illustrate the type of information gained from DFT.)

| Reaction Step | System | Calculated Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Michael Addition | Coumarin + Deprotonated Nitromethane | 21.7 | rsc.org |

| Oxygen Migration (Nef-type) | Coumarin + Deprotonated Nitromethane | 142.4 (water-assisted) | researchgate.net |

| Cyclization | Coumarin + Deprotonated Nitromethane | 11.9 | researchgate.net |

| Electrophilic Addition | Pyrrole + Keteniminium ion | ~11.7 (2.8 kcal/mol) | pku.edu.cn |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD provides a dynamic view of molecular behavior, which is particularly useful for studying how a molecule like this compound interacts with its environment, such as a solvent or a biological macromolecule.

In drug discovery, MD simulations are frequently used to assess the stability of a ligand bound to a protein's active site. For instance, studies on pyrrolidin-2-one derivatives as potential inhibitors of acetylcholinesterase (AChE) have employed MD simulations to confirm that the computationally docked compounds form stable complexes with the enzyme. nih.gov These simulations, often run for hundreds of nanoseconds, can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity and selectivity. nih.gov They also allow for the calculation of binding free energies, providing a quantitative measure of binding strength. nih.gov

In Silico Modeling for Chemical Reactivity and Selectivity

In silico modeling encompasses a range of computational techniques used to predict how a molecule will behave in a chemical reaction, with a particular focus on reactivity and selectivity (chemo-, regio-, and stereoselectivity).

The stereochemistry of a molecule is often critical to its function, especially in a biological context. Computational models can predict the stereochemical outcome of a reaction by comparing the energies of the different transition states that lead to different stereoisomers. The pathway with the lower activation energy is favored, resulting in a higher yield of that particular isomer.

The impact of the absolute stereochemical configuration of pyrrolidine-containing compounds on their biological activity and pharmacokinetic properties has been demonstrated. nih.gov Computational chemistry plays a vital role in understanding these effects. For example, in asymmetric synthesis, computational models can help explain why a particular chiral catalyst or auxiliary leads to the preferential formation of one enantiomer over another. This predictive power accelerates the development of efficient stereoselective syntheses. nih.gov Studies have shown that attractive noncovalent interactions, such as π-stacking, can be crucial in controlling the stereoselectivity in certain transition states. nih.gov

Non-covalent interactions, although weaker than covalent bonds, are fundamental to molecular recognition, crystal packing, and the stabilization of transition states. Key among these are hydrogen bonds and π-stacking interactions.

Hydrogen Bonding: The pyrrolidine ring in this compound contains a secondary amine (N-H group) that can act as a hydrogen bond donor, while the nitrogen's lone pair can act as an acceptor. In related crystal structures, molecules containing pyrrolidine rings are often linked by intermolecular hydrogen bonds (e.g., N—H⋯O, C—H⋯O, C—H⋯Br) that organize the molecules into a three-dimensional network. nih.govmdpi.com

Table 3: Intermolecular Interactions in a Related Bromophenyl-Pyrrolidine Derivative Crystal Structure

| Interaction Type | Description | Significance | Reference |

|---|---|---|---|

| N—H⋯O Hydrogen Bond | Links molecules into a network. | Strong directional interaction influencing crystal packing. | nih.gov |

| C—H⋯Br Hydrogen Bond | Weak hydrogen bond involving the bromine atom. | Contributes to the stability of the supramolecular structure. | nih.gov |

| C—H⋯π Interaction | A C-H bond interacts with the face of the bromobenzene (B47551) ring. | Connects pairs of molecules, crucial for molecular recognition. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.